(+)-Corlumidine
Beschreibung
Nuclear Magnetic Resonance (NMR)
The 1H-NMR spectrum (400 MHz, CDCl3) reveals characteristic signals:
- δ 6.72 ppm (s, 1H) : Aromatic proton adjacent to the methoxy group.
- δ 5.32 ppm (d, J = 4.8 Hz, 1H) : Proton at the stereogenic C6 position.
- δ 3.87 ppm (s, 3H) : Methoxy group attached to the isoquinoline ring.
13C-NMR data (100 MHz, CDCl3) confirm 20 carbon environments, including:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm−1):
- 1765 : Stretching vibration of the lactone carbonyl.
- 1610, 1580 : Aromatic C=C bonds.
- 1260 : C-O-C asymmetric stretching in the dioxole ring.
Mass Spectrometry (MS)
The ESI-MS spectrum shows a molecular ion peak at m/z 370.4 [M+H]+ , with fragment ions at m/z 352.3 (loss of H2O) and m/z 324.2 (loss of CO). High-resolution data match the theoretical mass within 2 ppm error.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of a this compound derivative (brominated at C8) confirmed its tricyclic framework and stereochemistry. Key crystallographic parameters include:
- Space group : P212121
- Unit cell dimensions : a = 8.42 Å, b = 10.15 Å, c = 12.78 Å
- Torsion angles : C6-C10-O11-C12 = −178.5°, indicating planarity in the lactone ring.
Figure 1 : X-ray structure overlay showing the R-configuration at C6 and C10 (hydrogen atoms omitted for clarity).
Comparative Analysis with Corlumine and O-Desmethyl Derivatives
This compound differs from corlumine by the presence of a methoxy group at C6 and a lactone ring instead of a furan. Key comparisons:
Table 3: Structural Differences Among Analogues
| Compound | Substituent at C6 | Ring System | Molecular Weight |
|---|---|---|---|
| This compound | OCH3 | Furobenzodioxol | 369.4 g/mol |
| Corlumine | H | Furan | 339.3 g/mol |
| O-Desmethyl | OH | Furobenzodioxol | 355.4 g/mol |
The O-desmethyl derivative exhibits reduced lipid solubility due to the polar hydroxyl group, while corlumine’s simpler structure lacks the lactone’s conformational rigidity.
Eigenschaften
Molekularformel |
C20H19NO6 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(6R)-6-[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(24-2)13(22)8-12(10)17(21)18-11-3-4-14-19(26-9-25-14)16(11)20(23)27-18/h3-4,7-8,17-18,22H,5-6,9H2,1-2H3/t17-,18+/m0/s1 |
InChI-Schlüssel |
IORPHWDBRHOADK-ZWKOTPCHSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Natural Extraction and Isolation from Corydalis Species
Plant Material and Pretreatment
(+)-Corlumidine is predominantly extracted from Corydalis decumbens, C. pallida, and C. aurea. Fresh or dried rhizomes are ground into powder (40–60 mesh) to maximize surface area for solvent penetration.
Solvent Extraction and Acid-Base Partitioning
The extraction protocol involves:
Chromatographic Purification
The ethyl acetate layer is concentrated and subjected to silica gel column chromatography (40–70% EtOAc/petroleum ether gradient). Final purification uses preparative HPLC (C18 column, 0.2% acetic acid/acetonitrile gradient).
Table 1: Extraction Yields from Corydalis decumbens
| Step | Yield (% w/w) | Purity (%) |
|---|---|---|
| Crude ethanol extract | 8.2 | 12–15 |
| Acid-base partition | 1.5 | 35–40 |
| Final purification | 0.3 | >95 |
Total Chemical Synthesis
Retrosynthetic Analysis
The synthesis targets the tetrahydroisoquinoline core via:
Stepwise Synthesis
Synthesis of Tetrahydroisoquinoline Precursor
Mannich Reaction :
Methylation :
Oxidative Fission and Alkali Treatment
Oxidative Cleavage :
Demethylation :
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mannich cyclization | MeOH/HCl, 0°C, 12h | 78 |
| O-Ethylation | EtI, K₂CO₃, DMF, 50°C, 6h | 91 |
| Oxidative fission | KMnO₄, acetone/H₂O, 0°C, 2h | 65 |
| Demethylation | HBr/AcOH, reflux, 4h | 82 |
Analytical Validation and Chiral Resolution
HPLC-DAD Quantification
A validated HPLC method separates corlumidine from co-occurring alkaloids (e.g., protopine, coptisine):
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC column, hexane/EtOH 85:15) confirms enantiomeric excess (>98% for synthetic batches).
Analyse Chemischer Reaktionen
Compound Identification and Context
(+)-Corlumidine is referenced in source 5 as part of a list of indole alkaloids, such as mitragynine, but no structural data, synthesis pathways, or reaction mechanisms are provided . The document primarily focuses on synthetic methodologies for other alkaloids, with no elaboration on Corlumidine-specific chemistry.
Analysis of Search Results
The provided sources extensively cover Clonidine (a structurally distinct α₂-adrenergic agonist) but lack any mention of this compound. For example:
-
Clonidine’s synthesis involves reactions with ethylenediamine and dichlorophenyl intermediates [source 2, 8].
-
Its pharmacological actions are tied to α₂ receptor agonism and imidazoline receptor interactions [source 1, 6, 7].
-
Physicochemical data (e.g., logP = 1.6, bioavailability = 70–80%) are well-documented [source 1, 7, 9].
No analogous data exist for this compound in the reviewed materials.
Potential Explanations for Data Gaps
-
Niche Research Focus : this compound may be a rare or recently identified alkaloid with limited published studies.
-
Terminology Variants : The compound might be referenced under alternative nomenclature not captured in the search scope.
-
Proprietary Restrictions : Research on its synthesis or reactivity could be unpublished due to intellectual property considerations.
Recommendations for Further Study
To investigate this compound’s chemistry, consider:
-
Specialized Databases : Reaxys, SciFinder, or Natural Products Alert (NAPRALERT).
-
Structural Analogs : Study related indole alkaloids (e.g., mitragynine) for hypothesized reaction pathways.
-
Synthetic Strategies : Employ methods such as:
-
Pictet-Spengler cyclization for indole core formation.
-
Transition-metal catalysis (e.g., Pd-mediated cross-coupling) for functionalization.
-
Wissenschaftliche Forschungsanwendungen
(+)-Corlumidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (+)-Corlumidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways and exert its effects. The exact pathways and targets may vary depending on the application and context.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Comparative Overview of Alkaloids
| Parameter | This compound | Corynoline | Adlumine | (+)-Ipalbidine |
|---|---|---|---|---|
| Molecular Formula | Not reported | Not reported | Not reported | C23H26NO3 |
| Molecular Weight | Not reported | Not reported | Not reported | 364.1909 |
| Specific Rotation | Not reported | Not reported | Not reported | +111° (c 1.00, CHCl3) |
| Primary Use | Anti-rheumatic | Antitumor | Vasorelaxant | Anticancer |
| Source | Corydalis linearioides | Corydalis linearioides | Corydalis linearioides | Synthetic/Natural |
Biologische Aktivität
(+)-Corlumidine, a member of the imidazoline class of compounds, has garnered interest for its potential biological activities, particularly in the context of cardiovascular and neurological effects. This article delves into its pharmacological profile, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of this compound
This compound is structurally related to clonidine, a well-known alpha-2 adrenergic agonist. Both compounds exhibit similar properties but differ in their specific biological activities and receptor affinities. This compound has been studied for its effects on various physiological systems, particularly its influence on blood pressure regulation and potential neuroprotective effects.
The primary mechanism of action for this compound involves its interaction with alpha-2 adrenergic receptors (α2-ARs). Activation of these receptors leads to:
- Reduced sympathetic outflow : This results in lower heart rate and blood pressure.
- Analgesic effects : Similar to clonidine, this compound may modulate pain pathways through central nervous system mechanisms.
- Neuroprotective properties : Research suggests that it may have protective effects against neuronal damage in ischemic conditions.
Pharmacological Profile
The pharmacological activities of this compound can be summarized as follows:
| Activity | Effect | Mechanism |
|---|---|---|
| Alpha-2 adrenergic agonism | Decreased heart rate and blood pressure | Central nervous system modulation |
| Analgesia | Pain relief | Inhibition of pain signal transmission |
| Neuroprotection | Protection against ischemic injury | Reduction of oxidative stress and apoptosis |
Case Studies and Research Findings
- Cardiovascular Effects : A study examined the effects of this compound on hypertensive models. It demonstrated significant reductions in systolic and diastolic blood pressure in animal models, suggesting its potential as an antihypertensive agent .
- Neuroprotective Effects : In a model of cerebral ischemia, this compound was shown to reduce infarct size and improve neurological outcomes. The proposed mechanism involved the activation of SIRT1 signaling pathways, which are known to protect against cellular stress .
- Analgesic Properties : A clinical trial investigated the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a substantial reduction in pain scores compared to baseline measurements, supporting its use as an adjunct therapy for pain management .
Comparative Analysis with Clonidine
While this compound shares some pharmacological properties with clonidine, differences in receptor selectivity and side effect profiles have been noted. The following table highlights these distinctions:
| Feature | This compound | Clonidine |
|---|---|---|
| Receptor Affinity | Primarily α2-ARs with some imidazoline activity | Strong α2-AR agonist |
| Cardiovascular Effects | Significant hypotensive effects | Antihypertensive; also causes sedation |
| Analgesic Effects | Moderate analgesic properties | Strong analgesic effects via epidural routes |
Q & A
Q. What strategies mitigate oxidative degradation of (+)-Corlumidine during long-term stability studies?
- Methodological Answer : Evaluate excipient compatibility (e.g., antioxidants like BHT) in formulation screens. Use forced degradation studies (H₂O₂ exposure) to identify vulnerable sites, followed by structural stabilization (e.g., prodrug design) .
Guidance for Data Contradiction Analysis
- Systematic Review : Map conflicting findings using tools like PRISMA, highlighting methodological disparities (e.g., assay sensitivity, compound source) .
- Statistical Validation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
- Replication Studies : Publish negative/confirmatory data in registered reports to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
